molecular formula C7H3BrClNO B1380309 5-Bromo-7-chloro-1,3-benzoxazole CAS No. 1226072-26-9

5-Bromo-7-chloro-1,3-benzoxazole

Cat. No. B1380309
M. Wt: 232.46 g/mol
InChI Key: MJTVJTQVFMVSFZ-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1,3-benzoxazole is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using different methods. One of the methods involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another method involves using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Scientific Research Applications

Benzoxazoles

  • Scientific Field : Synthetic Organic Chemistry
  • Application Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
  • Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Results or Outcomes : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

5-Bromoisatin Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This research includes the synthesis of some new different heterocyclic derivatives of 5-Bromoisatin . New sulfonylamide, diazine, oxazole, thiazole and 1,2,3-triazole derivatives of 5-Bromoisatin have been synthesized .
  • Methods of Application : The synthesis process started by the reaction of 5-Bromoisatin with different reagents to obtain schiff bases of 5-Bromoisatin intermediate compounds .
  • Results or Outcomes : Newly synthesized compounds were identified by spectral methods (FTIR, 1 H-NMR, 13 C-NMR) and measurements of some of its physical properties and also some specific reactions .

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

5-bromo-7-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTVJTQVFMVSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloro-1,3-benzoxazole

CAS RN

1226072-26-9
Record name 5-bromo-7-chloro-1,3-benzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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